LRH-1 agonist-6N was developed through structure-guided design strategies that targeted specific residues within the ligand-binding pocket of LRH-1 to enhance binding affinity and selectivity. It belongs to a class of compounds known as nuclear receptor agonists, which are designed to activate nuclear receptors, thereby influencing gene expression and metabolic pathways .
The synthesis of LRH-1 agonist-6N involves several key steps, primarily focusing on modifying the chemical structure to optimize its interaction with the LRH-1 receptor. The compound features a nitrogen-containing linker that enhances its potency compared to similar compounds with oxygen linkers .
Key steps in the synthesis include:
The molecular structure of LRH-1 agonist-6N has been elucidated through X-ray crystallography, revealing its binding conformation within the ligand-binding domain (LBD) of LRH-1. The crystal structure shows that 6N interacts with specific amino acid residues, such as His390, which is crucial for its transcriptional activity .
Key structural features include:
LRH-1 agonist-6N undergoes specific chemical interactions upon binding to LRH-1. The primary reaction involves the formation of hydrogen bonds between the ligand and key residues in the LBD. This interaction alters the conformational dynamics of LRH-1, facilitating coregulator recruitment necessary for gene expression modulation .
Notably, hydrogen-deuterium exchange mass spectrometry studies indicate that 6N significantly impacts regions involved in coregulator recruitment, suggesting its role in allosteric modulation of LRH-1 activity .
The mechanism by which LRH-1 agonist-6N exerts its effects involves several steps:
Data from luciferase reporter assays confirm that 6N effectively activates transcription through LRH-1 by increasing target gene expression levels significantly compared to controls .
LRH-1 agonist-6N exhibits several notable physical and chemical properties:
Additional analyses such as differential scanning fluorimetry indicate that 6N stabilizes the LRH-1 complex relative to other ligands, suggesting favorable thermal stability which may correlate with its potency .
The primary applications of LRH-1 agonist-6N lie in scientific research focused on understanding metabolic regulation and inflammatory processes. Potential areas include:
Additionally, ongoing studies aim to further elucidate the role of LRH-1 in various physiological contexts, potentially leading to novel therapeutic interventions targeting this nuclear receptor.
High-resolution X-ray crystallography (PDB: 5L11) reveals that 6N binds the LRH-1 LBD with its hexahydropentalene (6HP) core buried deep within the hydrophobic pocket. The structure, resolved to 2.0 Å, shows 6N occupies a volume of ~720 ų, significantly smaller than the full pocket capacity (~1,300 ų), but engages key polar residues via its R1 sulfamide group. The ligand-binding pocket (LBP) adopts a compact conformation, with helices H6, H7, and H11 repositioned to stabilize the agonistic state. The 6HP scaffold’s phenyl rings form parallel-displaced π-stacking interactions with F327 (H3) and W352 (H6), while the sulfamide group anchors the ligand via direct hydrogen bonds to Q345 (H5) [1] [5].
Table 1: Key Crystallographic Parameters of LRH-1:6N Complex (PDB: 5L11)
Parameter | Value |
---|---|
Resolution | 2.0 Å |
Space Group | P 32 2 1 |
Ligand Occupancy | 100% (single pose) |
Binding Pocket Volume | ~720 ų |
Key Anchoring Residues | T352, Q345, F327, W352 |
Unlike endogenous phospholipids (e.g., DLPC), which bind LRH-1 with their phosphocholine headgroups at the pocket mouth and fatty acid tails extending superficially, 6N engages deep-pocket residues (H3, H5, β-strands) while ignoring the mouth region. Phospholipids (e.g., PDB: 1YUC) adopt extended conformations spanning 15–20 Å, making transient contacts with R395 (mouth residue). In contrast, 6N’s compact structure (10–12 Å length) positions its sulfamide group 8 Å deeper than DLPC’s phosphate moiety. This deep binding displaces structural water molecules critical for phospholipid-mediated allostery, explaining 6N’s divergent transcriptional outcomes [1] [3] [7].
Table 2: Structural Comparison of 6N vs. DLPC Bound to LRH-1
Feature | 6N | DLPC |
---|---|---|
Binding Site | Deep pocket | Pocket mouth |
Key Residues Engaged | T352, Q345 (H5) | R395, L398 (mouth) |
Ligand Length | 10–12 Å | 18–22 Å |
Hydrogen Bonds | 4–5 (direct) | 2–3 (water-mediated) |
Allosteric Signaling | H7-dominated | AFB (β-strands)-dominated |
The hydroxyl group of T352 (H7) serves as a linchpin in 6N’s activation mechanism. It forms a water-mediated hydrogen bond with the sulfamide’s nitrogen, stabilizing a conserved network involving four water molecules. This network bridges 6N to Q345 (H5) and the backbone carbonyl of L329 (β-sheet). Mutagenesis (T352V) abolishes 6N-driven thermostability (ΔTm reduced from +9.4°C to +1.2°C) and transcriptional activity, confirming its role in allosteric signaling. Molecular dynamics simulations (>100 μs) show this network remains stable (occupancy >85%), while its absence in phospholipid-bound LRH-1 correlates with weaker deep-pocket contacts [3] [6] [7].
6N’s bridgehead styrene groups and n-hexyl tail form van der Waals contacts with 14 hydrophobic residues, including L345 (H5), M331 (β-strand), and I338 (loop H5–β). The bridgehead moiety is indispensable: deletion reduces binding affinity by >100-fold and abolishes agonism. The 6HP scaffold’s rigid bicyclic core enforces a fixed orientation, with RMSD fluctuations <0.5 Å in simulations. In contrast, endogenous phospholipids exhibit tail flexibility (RMSD >3.0 Å), reducing orientation stability. Hydrophobic interactions contribute ~70% of 6N’s binding energy (ΔG = −12.3 kcal/mol), enabling picomolar affinity in optimized analogs like 6N-10CA [1] [2] [6].
Table 3: Hydrophobic Interactions Stabilizing 6N in LRH-1 LBD
Residue | Structural Region | Interaction Type | Distance (Å) |
---|---|---|---|
L345 | Helix 5 | Van der Waals | 3.8 |
M331 | β-strand | Hydrophobic packing | 4.2 |
I338 | Loop H5–β | Alkyl stacking | 3.9 |
F327 | Helix 3 | π-π stacking (phenyl ring) | 4.5 |
W352 | Helix 6 | π-π stacking (phenyl ring) | 5.1 |
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